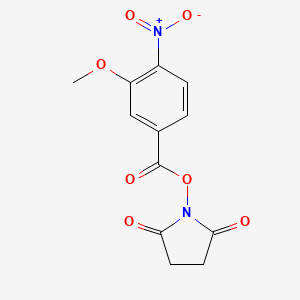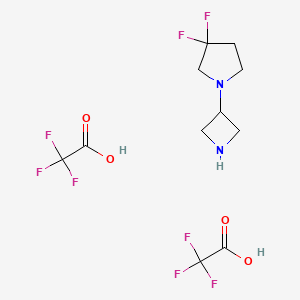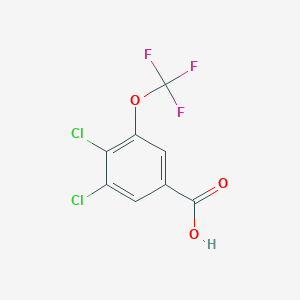![molecular formula C18H20BCl2NO4S B1407755 2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide CAS No. 1426214-54-1](/img/structure/B1407755.png)
2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide
Descripción general
Descripción
This compound is a second-generation BTK inhibitor Acalabrutinib intermediate . It is a halogenated quinone, which is a carcinogenic intermediate . It has been found in chlorinated disinfection byproducts in drinking water .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,2-dioxaborolane ring, which is tetramethylated . It also contains a pyridine ring and a benzamide group . The empirical formula is C11H15BClNO2 .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 239.51 . The SMILES string representation isCC1(C)OB(OC1(C)C)c2ccnc(Cl)c2 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystal Structure : This compound is involved in the synthesis and structural study of various boric acid ester intermediates with benzene rings. A three-step substitution reaction is used to obtain these compounds. Their structures are confirmed through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) is used for molecular structure calculation and conformational analysis, showing consistency with crystal structures obtained from X-ray diffraction. Additionally, the molecular electrostatic potential and frontier molecular orbitals are investigated (Huang et al., 2021).
Crystallographic Studies : A sulfanilamide derivative containing a boronate ester group, closely related to 2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide, has been studied for its crystallographic properties. This study includes details on the Lewis-acid B atom's environment and molecular interactions (Westcott et al., 2004).
Molecular and Vibrational Properties Studies : The title compound is used in the synthesis of other compounds whose structures are characterized by spectroscopy and X-ray diffraction. DFT calculations help in understanding their spectroscopic data, geometrical parameters, molecular electrostatic potential, frontier molecular orbitals, and natural bond orbital analysis (Wu et al., 2021).
Applications in Sensing and Detection
Hydrogen Peroxide Vapor Detection : A study explored the development of an organic thin-film fluorescence probe, utilizing boron ester or acid functional groups for detecting hydrogen peroxide vapor. The study showed that introducing functional groups to boron ester compounds enhances their sensing performance significantly (Fu et al., 2016).
Fluorescence Probes for Hydrogen Peroxide Detection : Another research focused on synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide. Different derivatives exhibited varying fluorescence responses towards hydrogen peroxide, demonstrating the potential of these probes in detecting peroxide-based explosives (Lampard et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts or other transition metals in biochemical systems.
Mode of Action
Compounds containing a boronic ester group, like this one, are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The boronic ester group in the compound suggests that it might be involved in the formation of useful glycosyl donors and ligands , which play crucial roles in various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight, density, and boiling point suggest that it might have good bioavailability
Result of Action
The compound’s potential involvement in the formation of useful glycosyl donors and ligands suggests that it might have significant effects on cellular processes involving these molecules.
Action Environment
The compound’s stability under normal storage conditions suggests that it might be relatively stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
2,5-dichloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BCl2NO4S/c1-17(2)18(3,4)26-19(25-17)12-5-8-14(9-6-12)22-27(23,24)16-11-13(20)7-10-15(16)21/h5-11,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPNDXPBHBXFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BCl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

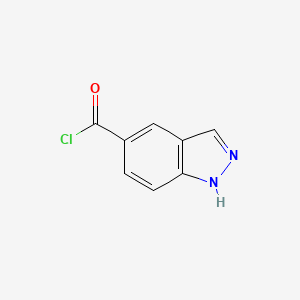
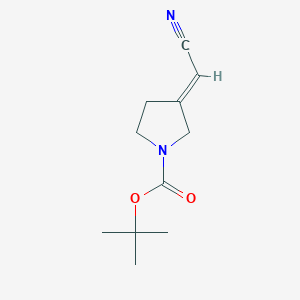
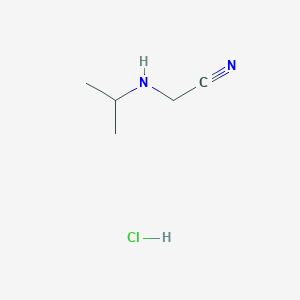
![1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407681.png)
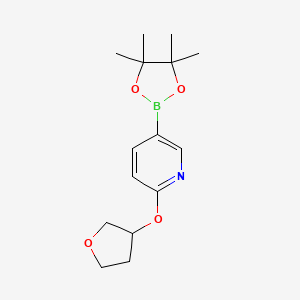
![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)
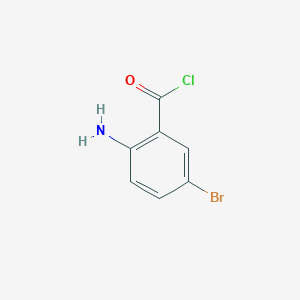
![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)
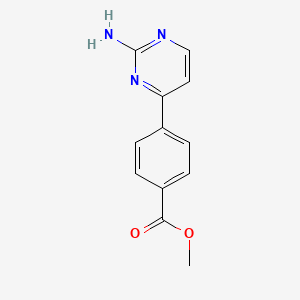
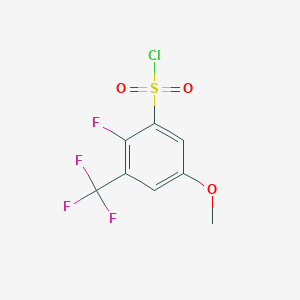
![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)
